molecular formula C27H18N2O3 B2523067 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide CAS No. 361173-47-9

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide

Cat. No. B2523067
CAS RN: 361173-47-9
M. Wt: 418.452
InChI Key: CLJISLJUKMRSQJ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide” is a compound with the molecular formula C19H13N3O2 . It belongs to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide” can be represented by the SMILES string c1ccc2c(c1)nc(o2)c3ccc(cc3)NC(=O)c4cccnc4 .


Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Antibacterial Applications

This compound has been synthesized and evaluated for its antibacterial properties . It has shown promising activity against Staphylococcus aureus, a common bacterium that can cause various infections . The compound’s antibacterial activity makes it a potential candidate for the development of new antibacterial agents.

Antifungal Applications

Benzoxazole derivatives, which include this compound, are known to have antifungal properties . They could be used in the development of new antifungal agents.

Antioxidant Applications

Benzoxazole derivatives also exhibit antioxidant activity . This suggests that this compound could be used in the development of antioxidant therapies.

Antitumoral Applications

Benzoxazole derivatives have been associated with antitumoral activity . This compound could potentially be used in cancer research and treatment.

Antiparasitic Applications

Benzoxazole derivatives have shown antiparasitic activity . This compound could be used in the development of treatments for parasitic infections.

Optical Brighteners

Benzoxazole derivatives are used as optical brighteners in laundry detergents . This compound could potentially be used in similar applications.

Future Directions

The development of new potential chemotherapy drugs is increasing due to the existing antibiotic resistance (MDR-TB) to tuberculosis . Therefore, the study and development of benzoxazole derivatives like “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide” could be a promising direction for future research.

Mechanism of Action

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O3/c30-25(18-6-2-1-3-7-18)19-10-12-20(13-11-19)26(31)28-22-16-14-21(15-17-22)27-29-23-8-4-5-9-24(23)32-27/h1-17H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJISLJUKMRSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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